molecular formula C8H10IN B3098826 4-iodo-N,2-dimethylaniline CAS No. 1344328-55-7

4-iodo-N,2-dimethylaniline

Cat. No.: B3098826
CAS No.: 1344328-55-7
M. Wt: 247.08 g/mol
InChI Key: HZIHAAZAFYMRJY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Iodo-N,2-dimethylaniline is an organic compound used to attach the dimethylanilinyl group to other substrates . The primary targets of this compound are therefore the substrates to which it is being attached. These substrates can vary widely depending on the specific application and context.

Mode of Action

The compound interacts with its targets through a process known as iodination . This is a chemical reaction where an iodine atom is introduced into a molecular structure. In the case of this compound, the iodination process is used to attach the dimethylanilinyl group to other substrates .

Result of Action

The primary result of the action of this compound is the successful attachment of the dimethylanilinyl group to other substrates . This can have various molecular and cellular effects, depending on the nature of the substrate and the context of the reaction.

Preparation Methods

4-Iodo-N,2-dimethylaniline is synthesized through the iodination of dimethylaniline. The reaction involves the interaction of dimethylaniline with iodine (I₂), resulting in the formation of 4-iododimethylaniline and hydrogen iodide (HI) as a byproduct . The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NMe}_2 + \text{I}_2 \rightarrow \text{I:C}_6\text{H}_4\text{NMe}_2 + \text{HI} ]

Chemical Reactions Analysis

4-Iodo-N,2-dimethylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction Reactions: Reduction can lead to the removal of the iodine atom or modification of the dimethylamino group.

Common reagents used in these reactions include molecular iodine, oxidizing agents like 2-iodosobenzoate, and reducing agents such as sodium borohydride .

Scientific Research Applications

4-Iodo-N,2-dimethylaniline is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the derivatization of biological molecules for analytical purposes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of dyes and pigments.

Comparison with Similar Compounds

4-Iodo-N,2-dimethylaniline can be compared with other similar compounds such as:

    4-Bromo-N,N-dimethylaniline: Similar structure but with a bromine atom instead of iodine.

    4-Chloro-N,N-dimethylaniline: Contains a chlorine atom instead of iodine.

    4-Fluoro-N,N-dimethylaniline: Features a fluorine atom in place of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs .

Properties

IUPAC Name

4-iodo-N,2-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIHAAZAFYMRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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